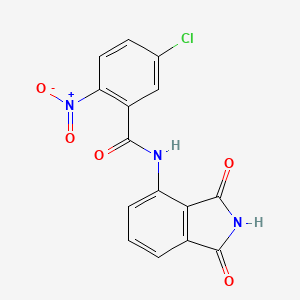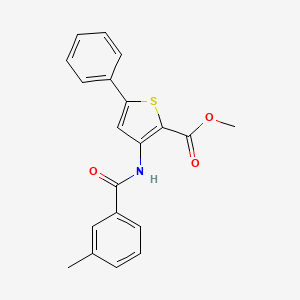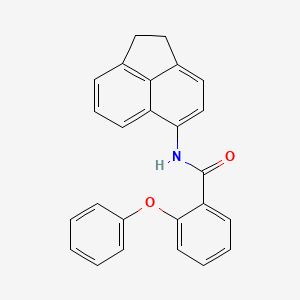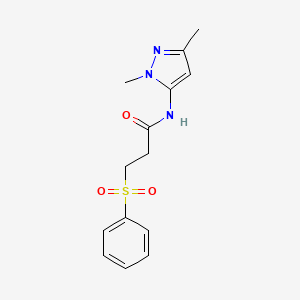
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide, also known as CNDI, is a novel compound with potential applications in medicinal chemistry, drug discovery, and other areas of scientific research. CNDI is a highly potent, centrally acting compound with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CNDI has been used in laboratory experiments to study its pharmacological properties and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, this compound has been used to study its pharmacological properties and its potential therapeutic applications. In drug discovery, this compound has been used to identify novel compounds with potential therapeutic applications. In pharmacology, this compound has been used to study its pharmacokinetic and pharmacodynamic properties, as well as its potential interactions with other drugs.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is not fully understood, but it is believed to act as an agonist at the G-protein coupled receptor (GPCR). It is believed that this compound binds to the GPCR and activates it, resulting in a cascade of biochemical reactions that lead to its physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antinociceptive, anxiolytic, and antidepressant-like effects. In addition, this compound has been found to have anticonvulsant, anti-glutamatergic, and anti-amnesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has several advantages for laboratory experiments. It is a highly potent compound, which makes it easier to study its pharmacological properties. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. The main limitation of this compound for laboratory experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has a wide range of potential applications, and there are several potential future directions for this compound research. These include further studies of its pharmacological properties and its potential therapeutic applications, as well as studies of its potential interactions with other drugs. In addition, further research into the mechanism of action of this compound could help to identify novel compounds with potential therapeutic applications. Finally, further studies of the biochemical and physiological effects of this compound could help to identify new therapeutic targets and develop new treatments.
Synthesemethoden
The synthesis of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is a multi-step reaction that involves a variety of reagents and solvents. The starting material is 5-chloro-2-nitrobenzamide, which is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride in an aqueous solution of sodium hydroxide. This reaction results in the formation of this compound, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,3-dioxoisoindol-4-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O5/c16-7-4-5-11(19(23)24)9(6-7)14(21)17-10-3-1-2-8-12(10)15(22)18-13(8)20/h1-6H,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZNGYUNYUVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)


![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)


![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)